methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate
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Overview
Description
methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a nitrophenyl group, a tert-butyl group, and a dithia-diazabicyclo octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The dithia-diazabicyclo octane core may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[7-tert-butyl-2-(4-aminophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-trien-4-yl]pentanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-[7-tert-butyl-2-(4-methoxyphenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-trien-4-yl]pentanoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H25N3O4S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
methyl 5-[7-tert-butyl-2-(4-nitrophenyl)-1λ4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-trien-4-yl]pentanoate |
InChI |
InChI=1S/C20H25N3O4S2/c1-20(2,3)18-13-17-16(7-5-6-8-19(24)27-4)21-22(29(17)28-18)14-9-11-15(12-10-14)23(25)26/h9-13H,5-8H2,1-4H3 |
InChI Key |
GYCNBMJOVJXRMQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=S(S1)N(N=C2CCCCC(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC2=S(S1)N(N=C2CCCCC(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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